2,4-Dinitrophenylhydrazine-13C6, Stabilized with Water
Overview
Description
2,4-Dinitrophenylhydrazine-13C6, stabilized with water, is a stable isotope-labeled compound. It is a derivative of 2,4-Dinitrophenylhydrazine, where six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in analytical chemistry for detecting and quantifying carbonyl groups in various analytes, including proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dinitrophenylhydrazine-13C6 involves the reaction of 2,4-Dinitrochlorobenzene with hydrazine-13C6 under controlled conditions. The reaction typically occurs in an aqueous medium with ethanol as a solvent. The mixture is cooled in an ice bath to facilitate the reaction .
Industrial Production Methods
Industrial production of 2,4-Dinitrophenylhydrazine-13C6 follows a similar synthetic route but on a larger scale. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is stabilized with water to prevent degradation during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenylhydrazine-13C6 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
2,4-Dinitrophenylhydrazine-13C6 is widely used in scientific research, including:
Analytical Chemistry: For detecting and quantifying carbonyl groups in proteins and other analytes.
Biology: Used in studies involving protein carbonylation, a marker of oxidative stress.
Medicine: Employed in research on oxidative stress-related diseases.
Mechanism of Action
The compound reacts with carbonyl groups in analytes to form hydrazones, which can be detected and quantified using various analytical techniques. The reaction involves the nucleophilic attack of the hydrazine group on the carbonyl carbon, forming a stable hydrazone product. This reaction is specific to carbonyl groups, making it a valuable tool in analytical chemistry .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: The non-labeled version of the compound.
Phenylhydrazine: Another hydrazine derivative used for similar purposes.
Semicarbazide: Used for detecting carbonyl groups but has different reactivity and specificity.
Uniqueness
2,4-Dinitrophenylhydrazine-13C6 is unique due to its stable isotope labeling, which allows for more precise and accurate quantification in analytical applications. The carbon-13 isotopes provide distinct mass spectrometric signatures, enhancing the sensitivity and specificity of detection methods .
Properties
IUPAC Name |
(2,4-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h1-3,8H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORQAOAYAYGIBM-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[N+](=O)[O-])[N+](=O)[O-])NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470806 | |
Record name | [2,4-Dinitro(~13~C_6_)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882513-61-3 | |
Record name | [2,4-Dinitro(~13~C_6_)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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